molecular formula C20H13NO3 B404671 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 78759-60-1

6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B404671
CAS No.: 78759-60-1
M. Wt: 315.3g/mol
InChI Key: HPGFDKXGQGPAJM-UHFFFAOYSA-N
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Description

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products .


Synthesis Analysis

Isoquinoline derivatives can be synthesized using various methods. For example, one method involves the reaction of arynes with substituted 1,2,4-triazines . Another method involves the reaction of 2-arylindoles and boronic acid .


Molecular Structure Analysis

Isoquinoline derivatives have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” would likely have additional functional groups attached to this base structure.


Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives can be quite complex and depend on the specific functional groups present in the molecule. For example, some reactions involve copper-catalyzed coupling followed by a deacylation (debenzoylation) step .

Future Directions

The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the safety profile of these compounds.

Properties

IUPAC Name

6-acetyl-2-phenylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c1-12(22)14-10-11-17-18-15(14)8-5-9-16(18)19(23)21(20(17)24)13-6-3-2-4-7-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGFDKXGQGPAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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